Pirarubicin

Übersicht

Beschreibung

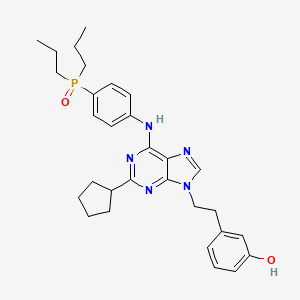

Pirarubicin is an anthracycline drug, which is an analogue of the anthracycline antineoplastic antibiotic doxorubicin. It is known for its reduced toxicity and superior anti-tumor efficacy compared to its parental compound doxorubicin . This compound intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair, as well as RNA and protein synthesis .

Wissenschaftliche Forschungsanwendungen

Pirarubicin has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Pirarubicin, an anthracycline drug, primarily targets DNA and topoisomerase II . DNA is the genetic material of the cell, carrying the instructions for the growth, development, functioning, and reproduction of all known organisms. Topoisomerase II is an enzyme that helps in the winding and unwinding of DNA during replication and transcription .

Mode of Action

This compound intercalates into DNA, meaning it inserts itself between the base pairs of the DNA helix . This intercalation distorts the DNA structure, inhibiting the normal functioning of the DNA. Additionally, this compound interacts with topoisomerase II, preventing the enzyme from repairing the DNA structure . This dual action inhibits DNA replication and repair, as well as RNA and protein synthesis .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit apoptosis through the Phlpp1/AKT/Bcl-2 signaling pathway . This pathway is crucial for cell survival and proliferation. By inhibiting this pathway, this compound can induce cell death and prevent the proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound in humans has been studied, and it has been found that there is a significant correlation between the leucocyte cell kill and the this compound area under the time-concentration curve . The most significant correlation was obtained using the plasma concentration of doxorubicin, a metabolite of this compound, at the end of the infusion . This suggests that the metabolism of this compound into doxorubicin plays a crucial role in its pharmacokinetics .

Result of Action

The result of this compound’s action at the molecular and cellular level is the inhibition of DNA replication and repair, and RNA and protein synthesis . This leads to cell death and prevents the proliferation of cancer cells . This compound has been found to be less cardiotoxic than doxorubicin and exhibits activity against some doxorubicin-resistant cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found that Isoquercitrin, a natural flavonoid with antioxidant and anti-apoptosis properties, can prevent this compound-induced cardiotoxicity . This suggests that the presence of certain compounds in the environment can influence the action of this compound .

Biochemische Analyse

Biochemical Properties

Pirarubicin interacts with topoisomerase II, a crucial enzyme involved in DNA replication and repair, as well as RNA and protein synthesis . By intercalating into DNA, it inhibits these biochemical reactions, thereby exerting its anticancer effects .

Cellular Effects

This compound has been shown to induce a protective macroautophagy response in cervical cancer cells . It also exhibits cardiotoxic effects, which have been linked to its interaction with the PI3K/AKT/mTOR signaling pathway . Furthermore, it has been found to increase the activation of this pathway, leading to a decrease in oxidative stress levels .

Molecular Mechanism

The molecular mechanism of this compound involves its intercalation into DNA and interaction with topoisomerase II . This leads to the inhibition of DNA replication and repair, as well as RNA and protein synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the drug induces a protective macroautophagy response in cervical cancer cells

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, it has been shown that this compound administered at a dose of 0.5 mg/kg either by the intraarterial hepatic route or by the intravenous route has different effects on tumor growth rate .

Metabolic Pathways

It has been suggested that the drug may influence the PI3K-AKT signaling pathway .

Transport and Distribution

This compound is taken up by a uridine-transportable sodium-dependent concentrative nucleoside transporter in Ehrlich ascites carcinoma cells . This suggests that the drug may be transported and distributed within cells and tissues via specific transporters .

Subcellular Localization

Given its mechanism of action, it is likely that the drug localizes to the nucleus where it interacts with DNA and topoisomerase II .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pirarubicin is synthesized through a series of chemical reactions involving the modification of the doxorubicin molecule. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the chemical transformations.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis processes that are optimized for yield and purity. The process includes the synthesis of the intermediate compounds, followed by their conversion to this compound through a series of chemical reactions. The final product is then purified using techniques such as chromatography and crystallization to ensure high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

Pirarubicin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various degradation products.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Doxorubicin: The parental compound of pirarubicin, known for its high efficacy but higher cardiotoxicity.

Epirubicin: Another anthracycline with a similar mechanism of action but different pharmacokinetic properties.

Daunorubicin: An anthracycline used in the treatment of leukemia, with a similar mechanism of action.

Uniqueness of this compound

This compound is unique due to its reduced cardiotoxicity and superior anti-tumor efficacy compared to doxorubicin. It also exhibits activity against some doxorubicin-resistant cell lines, making it a valuable alternative in cancer treatment .

Eigenschaften

CAS-Nummer |

72496-41-4 |

|---|---|

Molekularformel |

C32H37NO12 |

Molekulargewicht |

627.6 g/mol |

IUPAC-Name |

(9R)-7-[(2S,4R,5R,6R)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19?,21-,22-,31+,32-/m1/s1 |

InChI-Schlüssel |

KMSKQZKKOZQFFG-CBIZWKIZSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |

Isomerische SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@H](O1)OC2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@@H]6CCCCO6 |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |

Aussehen |

Solid powder |

| 72496-41-4 | |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4'-O-tetrahydropyranyladriamycin 4'-O-tetrahydropyranyldoxorubicin 4'-O-tetrapyranyldoxorubicin pirarubicin pirarubicin hydrochloride Théprubicine thepirubicin Theprubicin therarubicin THP-ADM THP-adriamycin THP-DOX THP-doxorubicin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)

![Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-](/img/structure/B1684407.png)

![N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-(2-oxo-1,3-diazinan-1-yl)piperidin-1-yl]butyl]-N-methylbenzamide](/img/structure/B1684412.png)

![3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B1684414.png)

![1,1-dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea](/img/structure/B1684415.png)

![3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol](/img/structure/B1684423.png)